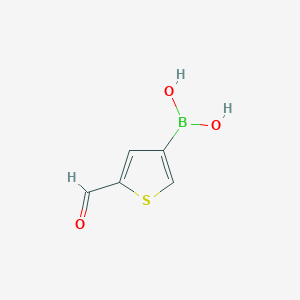

2-Formylthiophene-4-boronic acid

Description

Properties

IUPAC Name |

(5-formylthiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUFJAORCNFWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454556 | |

| Record name | 2-formylthiophene-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175592-59-3 | |

| Record name | 2-formylthiophene-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formylthiophene-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Formylthiophene-4-boronic acid: A Bifunctional Building Block for Advanced Synthesis

Introduction

In the landscape of modern synthetic chemistry, the demand for versatile molecular building blocks that offer precise control over molecular architecture is paramount. 2-Formylthiophene-4-boronic acid (CAS No. 175592-59-3) has emerged as a significant heterocyclic compound, uniquely equipped with two distinct and highly valuable functional groups: a reactive formyl (aldehyde) group and a boronic acid moiety.[1] This strategic combination on a thiophene scaffold—a privileged heterocycle in medicinal chemistry—positions it as a powerful intermediate for the synthesis of complex organic molecules.[2][3] This guide provides an in-depth examination of its physical and chemical properties, reactivity, and applications, offering field-proven insights for researchers in drug discovery and materials science.

Core Physicochemical Properties

The utility of any chemical reagent begins with a fundamental understanding of its physical characteristics. 2-Formylthiophene-4-boronic acid is typically supplied as a solid, ranging in color from white to off-white.[4] Its stability and solubility are key considerations for reaction setup and purification.

Table 1: Physical and Chemical Properties of 2-Formylthiophene-4-boronic acid

| Property | Value | Source(s) |

| Chemical Formula | C₅H₅BO₃S | [1][4] |

| Molecular Weight | 155.97 g/mol | [1][5][6] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 150 - 155 °C | [4] |

| CAS Number | 175592-59-3 | [1][7] |

| Solubility | Slightly soluble in water; Soluble in select organic solvents (e.g., dichloromethane). | [4] |

| Purity | Typically ≥97% | [6][7] |

| InChI Key | ZCUFJAORCNFWOF-UHFFFAOYSA-N | [1][7] |

These properties underscore its suitability for a range of standard organic synthesis protocols. The compound should be stored under an inert atmosphere in a freezer at temperatures below -20°C, protected from light, to maintain its integrity.[7]

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Formylthiophene-4-boronic acid lies in the orthogonal reactivity of its two functional groups. This bifunctionality allows for sequential, controlled modifications, making it a cornerstone for constructing diverse molecular libraries.

The Boronic Acid Moiety: A Gateway to Suzuki-Miyaura Cross-Coupling

The boronic acid group is preeminent in its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[9] The reaction facilitates the coupling of the thiophene ring with a variety of aryl or vinyl halides and triflates, enabling the construction of complex biaryl and conjugated systems.[8]

The choice of catalyst, base, and solvent is critical for achieving high yields. A typical system involves a palladium catalyst (e.g., Pd(PPh₃)₄), an aqueous base (e.g., Na₂CO₃ or K₂CO₃) to activate the boronic acid, and a solvent mixture such as DME/water or toluene/ethanol/water.[10] The catalytic cycle, a self-validating system of oxidative addition, transmetalation, and reductive elimination, is the mechanistic heart of this transformation.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Formylthiophene-4-boronic acid (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of dioxane and water. The aqueous phase is crucial for activating the boronic acid via the formation of a boronate species.

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Formyl Group: A Hub for Derivatization

The aldehyde functionality offers a secondary site for molecular elaboration, reactive towards a host of nucleophilic additions and other classical aldehyde transformations. This allows for the introduction of new pharmacophores or linking moieties after the core scaffold has been assembled via Suzuki coupling. Key transformations include:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig Reaction: For the formation of carbon-carbon double bonds.

-

Oxidation: To convert the aldehyde to a carboxylic acid, providing another handle for amide coupling or esterification.

-

Condensation Reactions: To form imines, oximes, or hydrazones.

This dual reactivity is a significant advantage, enabling the synthesis of complex structures in a planned, stepwise manner.

Applications in Research and Development

The unique structure of 2-Formylthiophene-4-boronic acid makes it a valuable intermediate in fields where molecular diversity and functional precision are critical.

Medicinal Chemistry and Drug Discovery

Thiophene and its derivatives are integral components of numerous FDA-approved drugs, valued for their ability to act as bioisosteres of phenyl rings while possessing distinct electronic properties.[2][3] Boronic acids themselves have gained prominence in medicinal chemistry, no longer viewed with toxicity concerns but as key components in drugs like the anticancer agent Bortezomib.[11]

This building block is particularly useful for synthesizing:

-

Enzyme Inhibitors: The related isomer, 2-Formyl-3-thiopheneboronic acid, is a known starting material for potent PARP-1 inhibitors, suggesting similar applications for the 4-boronic acid isomer in constructing targeted therapeutics.[12]

-

Novel Heterocyclic Scaffolds: Its ability to undergo both C-C bond formation and derivatization of the formyl group allows for the rapid generation of libraries of novel compounds for high-throughput screening.[9]

Materials Science

Thiophene-based polymers are at the forefront of organic electronics research due to their conductive properties. Suzuki polycondensation, a powerful polymerization technique, utilizes difunctional monomers like thiophene bis(boronic acids) to create well-defined conjugated polymers.[13] While 2-Formylthiophene-4-boronic acid is a mono-boronic acid, its derivatives can be incorporated into polymer chains to tune electronic properties or to serve as reactive sites for post-polymerization modification, influencing solubility, morphology, and performance in devices like organic field-effect transistors (OFETs).[12]

Safety and Handling

As with any laboratory chemical, proper handling of 2-Formylthiophene-4-boronic acid is essential. It is classified as an irritant and is harmful if ingested or inhaled.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][14]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[1]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a freezer under an inert atmosphere.[7]

Conclusion

2-Formylthiophene-4-boronic acid stands out as a highly versatile and valuable building block for advanced organic synthesis. Its bifunctional nature, combining the robust cross-coupling capabilities of a boronic acid with the diverse reactivity of an aldehyde, provides chemists with a powerful tool for the efficient construction of complex molecular architectures. Its applications in creating novel therapeutic agents and functional organic materials underscore its importance and ensure its continued relevance in the research and development landscape.

References

- 2-Formyl-4-Thiopheneboronic Acid - Quinoline.

- Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98% - Cole-Parmer.

- Buy 2-formylthiophene-4-boronic acid from Conier Chem&Pharma Limited - ECHEMI.

- 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem.

- 5-Formyl-2-thienylboronic acid = 95.0 4347-33-5 - Sigma-Aldrich.

- 4347-31-3 | (2-Formylthiophen-3-yl)boronic acid - ChemScene.

- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF - ResearchGate.

- 2-Formyl-3-thiopheneboronic acid = 95 4347-31-3 - Sigma-Aldrich.

- 2-Formylthiophene-4-boronic acid | 175592-59-3 - Sigma-Aldrich.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Available at: [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Formyl-4-Thiopheneboronic Acid | Properties, Uses, Safety Data & Supplier China - High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 5. 5-Formyl-2-thienylboronic acid = 95.0 4347-33-5 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Formylthiophene-4-boronic acid | 175592-59-3 [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Formyl-3-thiopheneboronic acid = 95 4347-31-3 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Formylthiophene-4-boronic acid (CAS: 175592-59-3)

Introduction: A Bifunctional Linchpin in Modern Synthesis

2-Formylthiophene-4-boronic acid, registered under CAS number 175592-59-3, is a heterocyclic organic compound that has emerged as a highly versatile and valuable building block for researchers in drug discovery, medicinal chemistry, and materials science.[1][2] Its utility stems from its unique bifunctional nature, incorporating both a reactive aldehyde (formyl) group and a boronic acid moiety on a thiophene scaffold. This arrangement allows for selective, stepwise, and orthogonal chemical modifications, providing a powerful tool for constructing complex molecular architectures. The thiophene ring itself is a key structural motif in numerous pharmaceuticals, owing to its electronic properties and ability to act as a bioisostere for other aromatic systems.[3] This guide provides an in-depth exploration of the physicochemical properties, reactivity, handling, and synthetic applications of this important reagent, tailored for professionals in the chemical and pharmaceutical sciences.

Core Physicochemical Properties and Handling Protocols

Understanding the fundamental properties of 2-Formylthiophene-4-boronic acid is critical for its effective use and storage. The compound is typically supplied as a solid, ranging in color from white to off-white or cream.[4][5] Proper handling and storage are paramount to maintaining its chemical integrity, as the boronic acid group is susceptible to dehydration and the compound itself is moisture-sensitive.[6]

Summary of Physicochemical Data

The key properties of 2-Formylthiophene-4-boronic acid are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 175592-59-3 | [7] |

| Molecular Formula | C₅H₅BO₃S | [4][7][8] |

| Molecular Weight | 155.97 g/mol | [7][8][9] |

| IUPAC Name | (5-formylthiophen-3-yl)boronic acid | [6] |

| Appearance | White to off-white solid powder | [4][5] |

| Melting Point | 150 - 155 °C | [4] |

| Solubility | Slightly soluble in water; soluble in select organic solvents (e.g., dichloromethane) | [4] |

| Purity | Typically ≥97% for synthetic applications | [8] |

Storage, Handling, and Stability: A Self-Validating Protocol

The stability of boronic acids is a crucial consideration for ensuring reproducibility in experimental outcomes. 2-Formylthiophene-4-boronic acid is known to be sensitive to moisture and can undergo intermolecular dehydration to form boroxine anhydrides.[6][10] While this process is often reversible upon aqueous workup, it can affect the stoichiometry of reactions.

Recommended Storage and Handling Protocol:

-

Procurement and Initial Inspection: Upon receipt, inspect the container seal for integrity. The compound is often shipped in cold packs to minimize degradation.

-

Storage Environment: Immediately transfer the container to a freezer and store at temperatures under -20°C.[11] The storage location should be dark and dry.

-

Inert Atmosphere: To prevent moisture ingress and oxidation, store the compound under an inert atmosphere (e.g., argon or nitrogen).[6][8] For frequent use, consider transferring the bulk material into smaller, single-use vials within a glovebox.

-

Dispensing: Before opening, allow the container to warm to room temperature inside a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid. Weigh and dispense the required amount quickly, preferably in a low-humidity environment or under a stream of inert gas.

-

Resealing: Promptly and securely reseal the container, purge with inert gas if possible, and return it to the freezer.

Safety and Hazard Profile

As with any chemical reagent, a thorough understanding of the associated hazards is essential for safe laboratory practice. 2-Formylthiophene-4-boronic acid is classified as a hazardous substance.[7][9]

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed[7][9] H312: Harmful in contact with skin[7][9] H315: Causes skin irritation[7][9] H319: Causes serious eye irritation[7][9] H332: Harmful if inhaled[7][9] H335: May cause respiratory irritation[7][9] |

Mandatory Safety Protocols

Adherence to the following safety measures is required when handling this compound:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[10]

-

Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved respirator (e.g., N95 type).[10]

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[7]

-

First Aid:

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[7]

-

If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If Swallowed: Rinse mouth. Get medical help.[7]

-

The Duality of Reactivity: A Synthetic Chemist's Gateway

The synthetic power of 2-Formylthiophene-4-boronic acid lies in the distinct and addressable reactivity of its two functional groups. This allows for a modular approach to synthesis, where one part of the molecule can be derivatized while leaving the other intact for a subsequent transformation.

Caption: Orthogonal reactivity of 2-Formylthiophene-4-boronic acid.

The Boronic Acid Moiety: Mastering the Suzuki-Miyaura Coupling

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[12] This reaction forms a carbon-carbon bond between the thiophene ring and various sp²-hybridized carbons (aryl, vinyl) from an organohalide partner. Its widespread use is due to mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[1][13]

Mechanism of the Suzuki-Miyaura Catalytic Cycle:

The mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 2-Formylthiophene-4-boronic acid with an aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Formylthiophene-4-boronic acid (1.2 equivalents).

-

Reagent Addition: Add the aryl bromide (1.0 equivalent), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).[15]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water or DMF/water (typically a 4:1 to 10:1 ratio), via syringe.[15] The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

The Formyl Group: A Hub for Derivatization

The aldehyde functionality offers a rich and diverse set of subsequent transformations, allowing for the introduction of nitrogen-containing groups, extension of carbon chains, and the formation of various heterocyclic systems.

-

Reductive Amination: A cornerstone reaction for introducing amine diversity, crucial in drug discovery. The aldehyde reacts with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine.

-

Wittig Reaction: This reaction provides a reliable method for forming alkenes by reacting the aldehyde with a phosphorus ylide. This is a key strategy for installing vinyl linkages.

-

Condensation Reactions: The aldehyde can undergo base- or acid-catalyzed condensation reactions (e.g., Knoevenagel condensation) with active methylene compounds to form new carbon-carbon bonds and conjugated systems.

Applications in Drug Discovery and Materials Science

The unique structure of 2-Formylthiophene-4-boronic acid makes it an attractive starting point for synthesizing molecules with significant biological activity and advanced material properties.

Medicinal Chemistry and Drug Development

Boronic acids have shed their historical perception of toxicity and are now recognized as a privileged class of compounds in medicinal chemistry.[2] The FDA approval of drugs like bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, has spurred immense interest in this field.[16] Boronic acids can act as reversible covalent inhibitors of serine proteases, forming stable tetrahedral adducts with the active site serine residue.

The 2-formylthiophene moiety itself is a key component in many bioactive molecules. For instance, a closely related isomer, 2-Formyl-3-thiopheneboronic acid, is a documented starting material for the synthesis of potent PARP-1 inhibitors, which are a class of anticancer agents.[10] The ability to use this building block in Suzuki couplings allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a fundamental practice in modern drug discovery.[1]

Organic Materials Science

The thiophene ring is a fundamental unit in the field of organic electronics due to its electron-rich nature and ability to support charge transport. Suzuki polycondensation reactions utilizing thiophene bis(boronic acids) or their esters are a primary method for creating well-defined conjugated polymers.[17] These materials are investigated for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). The formyl group on the 2-Formylthiophene-4-boronic acid scaffold provides a convenient handle for post-polymerization modification or for tuning the electronic properties of the resulting polymer through copolymerization with other functionalized monomers. A related isomer has been used to prepare phenanthro-dithiophene moieties for transistor applications.[10]

Conclusion

2-Formylthiophene-4-boronic acid is more than just a chemical reagent; it is an enabling tool for innovation. Its dual reactivity provides a logical and efficient pathway for the synthesis of complex molecules with tailored properties. For the drug discovery professional, it offers a reliable scaffold for generating novel bioactive compounds. For the materials scientist, it is a key building block for next-generation organic electronic materials. By understanding its properties, mastering its handling, and leveraging its unique reactivity, researchers can unlock its full potential to drive scientific advancement.

References

-

2-Thiophene boronic acid . Gelest Inc. [Link]

-

2-Formyl-4-Thiopheneboronic Acid . Quinoline. [Link]

-

5-Formyl-2-thiopheneboronic acid . PubChem, National Center for Biotechnology Information. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? . ChemRxiv. [Link]

-

Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation . ResearchGate. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives . MDPI. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . National Center for Biotechnology Information (PMC). [Link]

-

Help to reaction: Synthesis of thiophene-2-boronic acid from 2-bromothiophene . Reddit. [Link]

-

Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide . Organic Syntheses. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. [Link]

-

Double Couplings of Dibromothiophenes using Boronic Acids and Boronates . National Center for Biotechnology Information (PMC). [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs . Drug Discovery & Development. [Link]

-

Suzuki reaction . Wikipedia. [Link]

-

Chemists devise simple method for making sought-after boronic acid-based drugs and other products . ScienceDaily. [Link]

-

2-Thiophenecarboxaldehyde . PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Formyl-4-Thiopheneboronic Acid | Properties, Uses, Safety Data & Supplier China - High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 5. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. (5-Formylthiophen-3-yl)boronic Acid | 175592-59-3 | TCI AMERICA [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. chemscene.com [chemscene.com]

- 9. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Formyl-3-thiopheneboronic acid = 95 4347-31-3 [sigmaaldrich.com]

- 11. 175592-59-3|2-Formylthiophene-4-boronic acid|BLD Pharm [bldpharm.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

molecular weight of 2-Formylthiophene-4-boronic acid

The molecular weight of 2-Formylthiophene-4-boronic acid is 155.97 g/mol .[1][2]

While this value is the fundamental constant for stoichiometric calculations, the practical application of this compound in high-precision medicinal chemistry requires a deeper understanding of its dynamic behavior. In the solid state and solution, boronic acids exist in a fluctuating equilibrium with their dehydrated trimeric anhydrides (boroxines), which alters the "effective" molecular weight and can lead to stoichiometry errors of up to 12% if uncorrected.

This technical guide analyzes the physicochemical profile, the boroxine-monomer equilibrium, and the specific synthetic protocols required to utilize this thiophene isostere effectively in drug development.

Physicochemical Profile & Identity

The 2,4-substitution pattern of this thiophene derivative distinguishes it from the more common 5-formyl-2-thiopheneboronic acid.[2] Precise identification is critical for structure-activity relationship (SAR) studies, as the position of the formyl group (C2) relative to the boronic acid (C4) dictates the vector of subsequent functionalization.

Core Specifications

| Property | Data | Technical Note |

| Molecular Weight | 155.97 g/mol | Monomeric form (Theoretical) |

| Molecular Formula | Contains one Boron atom | |

| Exact Mass | 156.0052 Da | Monoisotopic mass ( |

| CAS Number | 175592-59-3 | Distinct from the 2,5-isomer (CAS 4347-33-5) |

| Physical State | Off-white to yellow solid | Hygroscopic; tends to aggregate |

| Solubility | DMSO, Methanol, THF | Limited solubility in non-polar solvents |

| pKa (Boronic Acid) | ~8.5 - 9.0 | Estimated; lower than phenylboronic acid due to thiophene electron density |

The Stoichiometry Trap: Boroxine Equilibrium

A critical challenge in handling 2-Formylthiophene-4-boronic acid is its tendency to undergo reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine .[2] This process occurs spontaneously during storage or drying, particularly under vacuum.[2]

The Mechanistic Shift

When the compound dehydrates, three monomer units (

Impact on Experimentation: If a researcher weighs a sample assuming it is 100% monomer (MW 155.[2]97) but the material has partially converted to boroxine (EEW 137.95), they will inadvertently add an excess of reagents .

-

1.0 g of Pure Monomer = 6.41 mmol of reactive Boron.

-

1.0 g of Pure Boroxine = 7.25 mmol of reactive Boron.

-

Error Magnitude: ~13% excess equivalents.

Visualization: The Equilibrium Pathway

The following diagram illustrates the dehydration pathway and the re-equilibration required in aqueous media.

Figure 1: The reversible dehydration of 2-Formylthiophene-4-boronic acid.[2] In synthesis, adding base (e.g., K2CO3) and water drives the equilibrium back to the reactive monomeric boronate species.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The primary application of 2-Formylthiophene-4-boronic acid is as a nucleophile in Palladium-catalyzed cross-coupling reactions to install the formyl-thiophene moiety onto aryl halides.[2]

Optimized Workflow

To ensure high yields and mitigate the boroxine issue, the reaction system must promote the formation of the active boronate species.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Calculate stoichiometry based on the monomer MW (155.97).[2]

-

Correction: If the bottle has been open or stored for >6 months, acquire a quantitative NMR (qNMR) or assume 10% dehydration and adjust loading to 1.1 equivalents.

-

-

Solvent System:

-

Use a biphasic mixture (e.g., Dioxane:Water 4:1 or Toluene:Water).[2] The presence of water is mandatory to hydrolyze any boroxine present back to the monomer.

-

-

Base Selection:

-

Catalyst Loading:

-

or

-

or

-

Reaction Execution:

-

Degas solvents thoroughly (sparge with Argon for 15 mins).[2]

-

Heat to 80-90°C. Monitor via LC-MS.

-

Note: The formyl group is susceptible to oxidation; avoid vigorous stirring open to air.

-

Mechanism of Action

Figure 2: The catalytic cycle emphasizes the necessity of base activation to convert the boronic acid (or boroxine) into the nucleophilic boronate species.[2]

Stability & Analytical Characterization

Protodeboronation

Thiophene boronic acids are notoriously unstable compared to phenyl variants.[2] The electron-rich thiophene ring facilitates protodeboronation , where the

-

Risk Factor: High temperatures (>100°C) and acidic pH.[2]

-

Mitigation: Maintain basic conditions during coupling; avoid prolonged heating.[2]

Mass Spectrometry (MS) Interpretation

When analyzing 2-Formylthiophene-4-boronic acid via LC-MS:

-

Boron Isotope Pattern: Boron has two stable isotopes:

(20%) and -

Signature: Look for a distinct isotopic envelope.[2] The molecular ion

in negative mode will appear at m/z 155 ( -

Artifacts: You may observe peaks corresponding to the boroxine (

) or methyl boronic esters if Methanol is used as the carrier solvent.[2]

References

-

PubChem. (2025).[2] 5-Formyl-2-thiopheneboronic acid (Compound Summary). National Library of Medicine.[2] [Link][2]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[2] [Link]

-

Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3][4] Wiley-VCH.[2][5] [Link][2]

Sources

- 1. echemi.com [echemi.com]

- 2. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Formylthiophene-4-boronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Formylthiophene-4-boronic acid, a versatile building block in modern organic synthesis. We will delve into its chemical identity, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.

Chemical Identity and Nomenclature

2-Formylthiophene-4-boronic acid is a bifunctional organic compound featuring a thiophene ring substituted with both a formyl (-CHO) group and a boronic acid [-B(OH)₂] group. This unique combination of a reactive aldehyde and a versatile coupling partner makes it a valuable reagent in synthetic chemistry.

Molecular Structure:

Figure 1: 2D structure of 2-Formylthiophene-4-boronic acid.

Nomenclature:

-

Systematic IUPAC Name: (5-formylthiophen-3-yl)boronic acid[]

-

Common Synonyms: 2-Formylthiophene-4-boronic acid, 5-Formylthiophene-3-boronic acid, (5-formyl-3-thienyl)boronic acid, 4-Boronothiophene-2-carboxaldehyde[]

It is important for researchers to be aware of these synonyms, particularly "5-Formylthiophene-3-boronic acid," which arises from a different numbering convention of the thiophene ring but refers to the same molecule.

Physicochemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 175592-59-3 | []() |

| Molecular Formula | C₅H₅BO₃S | []() |

| Molecular Weight | 155.97 g/mol | []() |

| Appearance | White to off-white solid | |

| Melting Point | 113 °C | [2]([Link]) |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Synthesis of 2-Formylthiophene-4-boronic acid

Proposed Synthetic Route:

Figure 2: Proposed synthetic workflow for 2-Formylthiophene-4-boronic acid.

Experimental Protocol (Hypothetical):

Step 1: Protection of the Formyl Group

-

To a solution of 4-bromo-2-formylthiophene (1.0 eq) in anhydrous toluene is added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

Upon completion of the reaction (monitored by TLC or GC-MS), the reaction is cooled to room temperature, and the organic layer is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected intermediate, 2-(4-bromothiophen-2-yl)-1,3-dioxolane.

Causality: The formyl group is protected as an acetal to prevent its reaction with the highly nucleophilic organolithium reagent that will be generated in the next step.

Step 2: Lithium-Halogen Exchange

-

The protected intermediate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour.

Causality: The lithium-halogen exchange is a rapid and efficient method to generate the desired organolithium species at the 4-position of the thiophene ring. The low temperature is crucial to prevent side reactions.

Step 3: Borylation

-

Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

Causality: The organolithium species acts as a potent nucleophile, attacking the electrophilic boron atom of the triisopropyl borate to form a boronate ester intermediate.

Step 4: Acidic Workup and Deprotection

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.

-

The mixture is stirred vigorously for 2-3 hours at room temperature to facilitate both the hydrolysis of the boronate ester and the deprotection of the acetal.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water.

Spectroscopic Characterization

Accurate characterization of 2-Formylthiophene-4-boronic acid is essential to confirm its identity and purity. The following are the expected spectroscopic data based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aldehydic Proton (-CHO): A singlet in the region of δ 9.8-10.0 ppm.

-

Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the thiophene ring. The coupling constant (J) between these protons would be characteristic of their relative positions.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet that can be exchangeable with D₂O, typically appearing over a wide range depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Aldehydic Carbon (-CHO): A signal in the downfield region, typically around δ 180-190 ppm.

-

Thiophene Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon attached to the boron atom will show a characteristic broad signal due to quadrupolar relaxation.

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

O-H Stretch (Boronic Acid): A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹.

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

B-O Stretch: A strong absorption in the region of 1300-1400 cm⁻¹.

Reactivity and Applications in Drug Development

The synthetic utility of 2-Formylthiophene-4-boronic acid stems from its two reactive functional groups, which can be manipulated independently or in concert.

The Boronic Acid Moiety: A Gateway to C-C Bond Formation

The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the thiophene ring and a variety of aryl or heteroaryl halides, providing a powerful tool for the construction of complex molecular scaffolds.

Mechanism of the Suzuki-Miyaura Coupling:

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Applications in Medicinal Chemistry:

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize this ring system with diverse substituents via Suzuki-Miyaura coupling makes 2-Formylthiophene-4-boronic acid a valuable building block for the synthesis of novel drug candidates.

While specific examples of marketed drugs synthesized directly from 2-formylthiophene-4-boronic acid are not prominently documented, its utility is evident in the synthesis of various biologically active compounds, including potential anti-cancer agents and kinase inhibitors.[3] The formyl group can be further elaborated through reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies.

The Formyl Group: A Handle for Further Derivatization

The aldehyde functionality of 2-Formylthiophene-4-boronic acid offers a secondary point for chemical modification. This allows for the introduction of diverse functional groups, which can be crucial for modulating the pharmacological properties of a molecule, such as solubility, bioavailability, and target engagement.

Handling, Storage, and Safety

Safety Precautions:

2-Formylthiophene-4-boronic acid is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage:

Boronic acids can be sensitive to air and moisture, which can lead to decomposition. It is recommended to store 2-Formylthiophene-4-boronic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is advisable.

Conclusion

2-Formylthiophene-4-boronic acid is a highly versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature allows for the strategic and efficient construction of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers aiming to leverage its full potential in the discovery of novel chemical entities.

References

-

(5-Formylthiophen-3-yl)boronic acid. Chem-Impex International. Accessed February 7, 2026. [Link]

Sources

A Technical Guide to the Solubility of 2-Formylthiophene-4-boronic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Formylthiophene-4-boronic acid, a critical parameter for its application in organic synthesis, drug discovery, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and utilizing its solubility profile.

Introduction: The Significance of 2-Formylthiophene-4-boronic Acid and Its Solubility

2-Formylthiophene-4-boronic acid is a bifunctional molecule of significant interest in synthetic chemistry. The presence of both a formyl group, a versatile handle for various chemical transformations, and a boronic acid moiety, a key participant in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, makes it a valuable building block.

The solubility of this reagent is a paramount consideration for its effective use. Proper solvent selection dictates reaction kinetics, yield, and purity of the final product. Furthermore, understanding its solubility is crucial for developing robust purification methods, such as crystallization, and for formulating this compound in drug delivery systems. This guide will delve into the factors governing its solubility and provide a framework for its experimental determination.

Molecular Structure and Its Influence on Solubility

To understand the solubility of 2-Formylthiophene-4-boronic acid, we must first examine its molecular structure and the intermolecular forces at play.

Caption: Molecular structure of 2-Formylthiophene-4-boronic acid.

Key structural features influencing solubility include:

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity allows for π-π stacking interactions, while the sulfur atom can participate in dipole-dipole interactions.

-

Formyl Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor. This group enhances solubility in polar solvents.

-

Boronic Acid Group (-B(OH)₂): This is the most influential group in determining solubility. It is highly polar and can act as both a hydrogen bond donor (from the -OH groups) and a Lewis acid (the boron atom). Boronic acids are also known to form cyclic anhydrides, known as boroxines, through intermolecular dehydration. This equilibrium can significantly impact solubility.[1]

The interplay of these functional groups results in a molecule with a moderate polarity. It is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Qualitative Solubility of 2-Formylthiophene-4-boronic Acid

Published data on the solubility of 2-Formylthiophene-4-boronic acid is limited. However, available information and data from analogous compounds provide a general solubility profile.

| Solvent Class | Specific Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar boronic acid and formyl groups. A related compound, thiophene-2-boronic acid, is reported to be soluble in methanol.[2] |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | While unable to donate hydrogen bonds, the polarity of DCM allows for dipole-dipole interactions with the formyl and boronic acid groups. 2-Formylthiophene-4-boronic acid is reported to be soluble in dichloromethane.[3] |

| Acetone, 3-Pentanone | Likely Soluble | Ketones are good hydrogen bond acceptors and can interact favorably with the boronic acid's hydroxyl groups. Phenylboronic acid exhibits high solubility in ketones.[4][5] | |

| Ethers | Diethyl ether, THF | Moderately Soluble | Ethers are less polar than ketones but can still act as hydrogen bond acceptors. Phenylboronic acid has high solubility in ethers.[4][5] |

| Hydrocarbons | Hexane, Toluene | Sparingly Soluble | The nonpolar nature of hydrocarbons makes them poor solvents for the polar 2-Formylthiophene-4-boronic acid. Phenylboronic acid has very low solubility in hydrocarbons.[4][5] |

| Water | Slightly Soluble | The presence of polar functional groups allows for some interaction with water. However, the overall organic scaffold limits high aqueous solubility. 2-Formylthiophene-4-boronic acid is described as slightly soluble in water.[3] In general, the solubility of arylboronic acids in water is low.[4] The pH of the aqueous solution can also influence solubility.[4] |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the scarcity of quantitative data, an experimental approach is necessary for obtaining precise solubility values. The following protocol outlines a reliable method for determining the solubility of 2-Formylthiophene-4-boronic acid in various organic solvents. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Materials and Equipment

-

2-Formylthiophene-4-boronic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-Formyl-4-Thiopheneboronic Acid | Properties, Uses, Safety Data & Supplier China - High Purity Chemical Manufacturer [quinoline-thiophene.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-Formylthiophene-4-boronic acid

Foreword: The Strategic Importance of 2-Formylthiophene-4-boronic acid in Modern Drug Discovery

2-Formylthiophene-4-boronic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a nucleophilic thiophene core, an electrophilic aldehyde, and a versatile boronic acid moiety, makes it an invaluable synthon for the construction of complex molecular architectures. In drug development, this compound serves as a crucial intermediate for the synthesis of novel therapeutic agents, enabling the exploration of new chemical space through reactions like the Suzuki-Miyaura cross-coupling. This guide provides a comprehensive overview of the viable synthetic pathways to 2-Formylthiophene-4-boronic acid, offering field-proven insights into the strategic considerations and experimental nuances required for its successful preparation.

Strategic Synthesis Design: Two Convergent Pathways

The synthesis of 2-Formylthiophene-4-boronic acid can be approached through two primary retrosynthetic disconnections, each offering distinct advantages and challenges. The choice of pathway will often depend on the availability of starting materials, desired scale, and the specific purity requirements of the final product.

Route 1: Late-Stage Borylation This pathway commences with a commercially available brominated thiophene, introducing the formyl group first, followed by a subsequent conversion of a bromine atom to the boronic acid functionality. This approach is often favored for its potentially higher overall yields and the commercial availability of key intermediates.

Route 2: Early-Stage Borylation In this alternative strategy, a dibrominated thiophene undergoes regioselective monolithiation and borylation to furnish a bromothiophene boronic acid intermediate. The formyl group is then introduced in the final step. This route offers a different handle for purification and can be advantageous if the starting dibromothiophene is more readily accessible or cost-effective.

Visualizing the Synthetic Landscape

The following diagram illustrates the two primary synthetic routes to 2-Formylthiophene-4-boronic acid, highlighting the key intermediates and transformations.

Caption: Primary synthetic routes to 2-Formylthiophene-4-boronic acid.

Route 1: A Detailed Protocol for Late-Stage Borylation

This synthetic approach leverages the regioselective formylation of 3-bromothiophene as the initial step, followed by a palladium-catalyzed borylation to install the boronic acid moiety.

Step 1: Vilsmeier-Haack Formylation of 3-Bromothiophene

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like thiophene.[1] The reaction proceeds through the formation of the Vilsmeier reagent, a chloromethyliminium salt, from a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1] This electrophilic species then attacks the thiophene ring. In the case of 3-bromothiophene, formylation is directed to the vacant 2-position due to the activating effect of the sulfur atom and the directing influence of the bromine.

Experimental Protocol:

-

To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 3-bromothiophene (1 equivalent) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-2-formylthiophene.

Step 2: Miyaura Borylation of 4-Bromo-2-formylthiophene

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts aryl halides to aryl boronate esters.[2][3][4] This reaction is highly efficient and tolerates a wide range of functional groups, including the aldehyde present in our substrate. The use of bis(pinacolato)diboron (B₂pin₂) as the boron source is common, yielding a stable pinacol ester that can be readily isolated and, if necessary, hydrolyzed to the corresponding boronic acid.

Experimental Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromo-2-formylthiophene (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (2.5 equivalents), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents).

-

Add anhydrous dioxane as the solvent and degas the mixture with a stream of argon for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude 2-formylthiophene-4-boronic acid pinacol ester can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

-

For the free boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous solution of a strong acid (e.g., HCl) in a suitable solvent like THF or acetone, followed by extraction and purification.

Route 2: A Strategic Approach via Early-Stage Borylation

This pathway begins with the regioselective monolithiation and borylation of 2,4-dibromothiophene, a crucial step that dictates the success of the entire sequence.

Step 1: Regioselective Monolithiation and Borylation of 2,4-Dibromothiophene

The key to this step is achieving selective lithium-halogen exchange at the more reactive 2-position of 2,4-dibromothiophene. This is typically accomplished by using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures.[5][6] The resulting lithiated intermediate is then quenched with a boronic ester, most commonly isopropoxy-pinacolborane, to yield 4-bromothiophene-2-boronic acid pinacol ester.

Experimental Protocol:

-

Dissolve 2,4-dibromothiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere and cool to -78 °C.

-

Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromothiophene-2-boronic acid pinacol ester.

Step 2: Formylation of 4-Bromothiophene-2-boronic acid pinacol ester

The final step involves the introduction of the formyl group at the 2-position. This can be achieved through a second lithiation followed by quenching with a formylating agent like DMF. The boronic ester group can direct the lithiation to the adjacent 2-position.

Experimental Protocol:

-

Dissolve 4-bromothiophene-2-boronic acid pinacol ester (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

-

Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-formylthiophene-4-boronic acid pinacol ester.

-

Hydrolyze the pinacol ester as described in Route 1 to obtain the final product.

Quantitative Data Summary

The following table provides a comparative overview of the expected yields and key reaction parameters for the two synthetic routes. These values are representative and may vary based on the specific reaction scale and experimental conditions.

| Step | Reaction | Route | Starting Material | Key Reagents | Typical Yield (%) |

| 1a | Vilsmeier-Haack Formylation | 1 | 3-Bromothiophene | POCl₃, DMF | 70-85 |

| 1b | Miyaura Borylation | 1 | 4-Bromo-2-formylthiophene | B₂pin₂, Pd(dppf)Cl₂, KOAc | 65-80 |

| 2a | Regioselective Monolithiation & Borylation | 2 | 2,4-Dibromothiophene | n-BuLi, Isopropoxypinacolborane | 60-75 |

| 2b | Formylation | 2 | 4-Bromothiophene-2-boronic acid pinacol ester | n-BuLi, DMF | 55-70 |

Workflow Visualization

The logical flow of the preferred synthetic pathway (Route 1) is depicted below, from starting material to the final product, including the key reaction types.

Caption: Workflow diagram for the Late-Stage Borylation (Route 1).

Conclusion and Future Perspectives

Both synthetic routes presented in this guide offer viable and robust methods for the preparation of 2-Formylthiophene-4-boronic acid. The choice between the two will ultimately be guided by practical considerations in the laboratory. The late-stage borylation (Route 1) is often preferred due to the generally higher yields and the commercial availability of the starting material. As the demand for novel heterocyclic building blocks continues to grow in the pharmaceutical and materials science sectors, the development of even more efficient and sustainable synthetic methodologies for compounds like 2-Formylthiophene-4-boronic acid will remain an active area of research.

References

-

Bar, S.; Martin, M.I. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank2021 , 2021, M1296. [Link]

-

Bach, T.; Heuser, S. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. J. Org. Chem.2002 , 67, 5789-5795. [Link]

- Gronowitz, S.; Hagen, S. Some Substitution Reactions of 2,4-Dibromothiophene. Arkiv för Kemi1967, 27, 153-158.

- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927, 60, 119-122.

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

-

Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. J. Org. Chem.1995 , 60, 7508-7510. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Alberico, D.; Scott, J. P.; Lautens, M. Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chem. Rev.2007 , 107, 174-238. [Link]

- Doucet, H.

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

key intermediates in 2-Formylthiophene-4-boronic acid synthesis

An In-depth Technical Guide to the Synthesis of 2-Formylthiophene-4-boronic acid: Key Intermediates and Strategic Pathways

Authored by a Senior Application Scientist

Introduction: The Significance of 2-Formylthiophene-4-boronic acid in Modern Drug Discovery

2-Formylthiophene-4-boronic acid is a heterocyclic building block of considerable interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a thiophene core, a reactive formyl group, and a versatile boronic acid moiety, makes it an invaluable synthon for the construction of complex molecular architectures. The formyl group serves as a handle for a variety of transformations including reductive amination, Wittig reactions, and aldol condensations, while the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This dual reactivity allows for sequential and highly controlled modifications, enabling the efficient synthesis of novel pharmaceutical candidates and organic electronic materials.

This guide provides an in-depth exploration of the key synthetic strategies for preparing 2-Formylthiophene-4-boronic acid, with a primary focus on the pivotal intermediates that define the success and efficiency of each pathway. We will dissect the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution.

Strategic Synthesis Overview: Navigating the Pathways to 2-Formylthiophene-4-boronic acid

The synthesis of 2-Formylthiophene-4-boronic acid can be approached from several distinct starting materials. The choice of route is often dictated by the availability of precursors, scalability, and the desired purity of the final product. The most common strategies involve the selective functionalization of a pre-existing thiophene ring. These pathways critically rely on the precise control of regioselectivity, which is achieved through the careful orchestration of directing groups and reaction conditions.

The core of these syntheses typically involves two key transformations: the introduction of the formyl group and the installation of the boronic acid (or a precursor boronate ester). The sequence of these events is a crucial strategic decision that profoundly impacts the overall efficiency of the synthesis.

Caption: High-level overview of the synthetic approach.

Pathway 1: Borylation of 4-Bromo-2-formylthiophene - A Common and Direct Approach

One of the most frequently employed routes commences with the bromination of 2-formylthiophene. This pathway leverages the directing effect of the formyl group and the subsequent halogen-metal exchange to introduce the boron moiety.

Key Intermediate 1: 4-Bromo-2-formylthiophene

The synthesis of this crucial intermediate begins with the bromination of commercially available 2-formylthiophene. The electron-withdrawing nature of the formyl group deactivates the thiophene ring towards electrophilic substitution and directs the incoming electrophile (bromine) primarily to the 4- and 5-positions. Achieving high selectivity for the 4-position requires careful control of the reaction conditions to avoid the formation of dibrominated and other isomeric byproducts.

Experimental Protocol: Synthesis of 4-Bromo-2-formylthiophene

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-formylthiophene in a suitable solvent such as acetic acid or a mixture of acetic acid and chloroform.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromination: Add a solution of bromine in the same solvent dropwise to the cooled solution, maintaining the temperature below 10 °C. The rate of addition is critical to control selectivity.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Quench the reaction by pouring the mixture into an aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 4-bromo-2-formylthiophene.

Transformation to the Final Product via Halogen-Metal Exchange

With 4-bromo-2-formylthiophene in hand, the next critical step is the introduction of the boronic acid group. This is typically achieved through a halogen-metal exchange reaction at low temperature, followed by quenching the resulting organometallic species with a boron electrophile.

Caption: Synthetic pathway from 4-bromo-2-formylthiophene.

Experimental Protocol: Synthesis of 2-Formylthiophene-4-boronic acid from 4-Bromo-2-formylthiophene

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromo-2-formylthiophene in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) dropwise to the solution. The use of LDA can sometimes offer better selectivity and prevent attack at the formyl group. The solution typically undergoes a color change, indicating the formation of the lithiated intermediate.

-

Borylation: After stirring for a short period at -78 °C, add triisopropyl borate (B(OiPr)3) dropwise. It is crucial to maintain the low temperature to prevent side reactions.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Hydrolysis: Quench the reaction by adding an acidic solution (e.g., 1 M HCl). This hydrolyzes the intermediate boronate ester to the desired boronic acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. The product can often be precipitated from the aqueous layer by adjusting the pH. The solid product is then collected by filtration, washed with cold water, and dried under vacuum.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The lithiation step is highly exothermic and the resulting lithiated thiophene is unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and side reactions, such as attack of the organolithium reagent on the formyl group of another molecule.

-

Anhydrous Conditions: Organolithium reagents and boronic esters are extremely sensitive to moisture. All glassware must be flame-dried, and solvents must be anhydrous to prevent quenching of the reagents and to ensure high yields.

-

Choice of Base (n-BuLi vs. LDA): While n-BuLi is commonly used, the bulkier base LDA can be advantageous in minimizing nucleophilic attack on the formyl carbonyl.

Pathway 2: Formylation of Thiophene-3-boronic acid Pinacol Ester - A Convergent Approach

An alternative strategy involves formylating a pre-existing thiophene boronate ester. This route can be advantageous if the starting boronate ester is readily available or if the formylation reaction offers better regiocontrol.

Key Intermediate 2: Thiophene-3-boronic acid Pinacol Ester

This intermediate can be prepared from 3-bromothiophene via a lithium-halogen exchange followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane).

Experimental Protocol: Synthesis of Thiophene-3-boronic acid Pinacol Ester

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 3-bromothiophene in anhydrous THF.

-

Cooling: Cool the solution to -78 °C.

-

Lithiation: Add n-butyllithium dropwise and stir for 30-60 minutes at this temperature.

-

Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and allow the reaction to slowly warm to room temperature.

-

Work-up and Purification: Quench the reaction with saturated ammonium chloride solution. Extract with an organic solvent, dry the organic phase, and purify by column chromatography to obtain the desired pinacol ester.

Directed Ortho-Metalation and Formylation

The boronate ester group can act as a directing group for ortho-lithiation. This allows for the selective introduction of the formyl group at the 2-position.

Caption: Synthesis via directed ortho-metalation.

Experimental Protocol: Formylation of Thiophene-3-boronic acid Pinacol Ester

-

Reaction Setup: Dissolve thiophene-3-boronic acid pinacol ester in anhydrous THF in a flame-dried flask under argon.

-

Cooling: Cool the solution to -78 °C.

-

Deprotonation: Add LDA dropwise and stir for 1-2 hours at low temperature to facilitate the directed ortho-metalation.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) and allow the mixture to warm to room temperature.

-

Hydrolysis and Purification: Quench the reaction with an acidic solution. This step both hydrolyzes the intermediate from the DMF reaction and can also hydrolyze the pinacol ester to the boronic acid. Further purification may be required.

Quantitative Data Summary

| Pathway | Starting Material | Key Intermediate | Typical Yield | Reference |

| 1: Halogen-Metal Exchange | 2-Formylthiophene | 4-Bromo-2-formylthiophene | 60-80% | |

| 2: Directed Ortho-Metalation | 3-Bromothiophene | Thiophene-3-boronic acid Pinacol Ester | 75-90% |

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through rigorous in-process monitoring. The identity and purity of the key intermediates, such as 4-bromo-2-formylthiophene, must be confirmed by analytical techniques like NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis before proceeding to the next step. This ensures that any impurities or isomeric byproducts are removed, preventing the carry-over of errors and simplifying the final purification. For the final product, 2-Formylthiophene-4-boronic acid, purity should be assessed by NMR and HPLC, and its competency in a test Suzuki coupling reaction can serve as a functional validation of its quality.

Conclusion

The synthesis of 2-Formylthiophene-4-boronic acid is a multi-step process where the strategic selection of the synthetic route and the careful execution of each step are paramount. The two primary pathways, either through borylation of a pre-functionalized thiophene or formylation of a thiophene boronate ester, both hinge on the successful formation and isolation of key intermediates. By understanding the underlying mechanisms and the critical parameters of each reaction, researchers can reliably produce this valuable building block for a wide array of applications in drug discovery and materials science.

References

-

A General Method for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic and 3-Heterocyclic Boronic Acids. Journal of Organic Chemistry, 2005, 70 (26), pp 10875–10878. [Link]

-

Directed ortho-Metalation of Phenyl and Thienyl Boronic Esters and in Situ Suzuki Coupling. Organic Letters, 2003, 5 (22), pp 4053–4055. [Link]

The Synthetic Chemist's Gateway to Novel Architectures: A Technical Guide to 2-Formylthiophene-4-boronic acid

Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the demand for versatile, functionalized building blocks is insatiable. These molecules are the foundational keystones upon which complex pharmaceutical agents and advanced materials are built. Among these, 2-Formylthiophene-4-boronic acid (also known as (5-formylthiophen-3-yl)boronic acid) emerges as a particularly valuable reagent for researchers, scientists, and drug development professionals. Its structure marries the well-established bioactivity and electronic properties of the thiophene ring with two of organic chemistry's most versatile functional groups: the aldehyde and the boronic acid.

This unique bifunctionality allows for orthogonal chemical modifications. The boronic acid moiety is a preeminent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile formation of carbon-carbon bonds. Simultaneously, the formyl group (an aldehyde) serves as a reactive handle for a vast array of classical and contemporary transformations, including reductive amination, Wittig reactions, and condensations, to build further molecular complexity. This guide provides an in-depth review of the synthesis, properties, and applications of this powerful synthetic intermediate, offering field-proven insights into its utilization.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory. 2-Formylthiophene-4-boronic acid is a white to off-white solid, and its key physicochemical data are summarized below.[1]

| Property | Value | Source(s) |

| CAS Number | 175592-59-3 | [1] |

| Molecular Formula | C₅H₅BO₃S | [1] |

| Molar Mass | 155.97 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 150 - 155 °C | [2] |